Cas no 2034362-38-2 ((4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone)

(4-Phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a synthetic organic compound featuring a piperazine and pyridine core linked via a carbonyl group, with additional phenethyl and tetrahydropyranyloxy substituents. This structure suggests potential utility as an intermediate in pharmaceutical research, particularly in the development of CNS-targeting agents due to the phenethylpiperazine moiety, which is common in bioactive molecules. The tetrahydropyranyloxy group enhances solubility and metabolic stability. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency for research applications.
(4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone structure
2034362-38-2 structure
Product name:(4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
CAS No:2034362-38-2
MF:C23H29N3O3
MW:395.49466586113
CID:5551575
PubChem ID:91815342

(4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
    • F6475-3302
    • 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-phenylethyl)piperazine
    • 2034362-38-2
    • AKOS025317515
    • [6-(oxan-4-yloxy)pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
    • Inchi: 1S/C23H29N3O3/c27-23(20-6-7-22(24-18-20)29-21-9-16-28-17-10-21)26-14-12-25(13-15-26)11-8-19-4-2-1-3-5-19/h1-7,18,21H,8-17H2
    • InChI Key: OVHSCRPOXMRZHW-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)OC1C=CC(=CN=1)C(N1CCN(CCC2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 395.22089180g/mol
  • Monoisotopic Mass: 395.22089180g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.9Ų
  • XLogP3: 2.8

(4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6475-3302-15mg
1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-phenylethyl)piperazine
2034362-38-2 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F6475-3302-5mg
1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-phenylethyl)piperazine
2034362-38-2 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F6475-3302-75mg
1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-phenylethyl)piperazine
2034362-38-2 90%+
75mg
$208.0 2023-07-05
Life Chemicals
F6475-3302-3mg
1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-phenylethyl)piperazine
2034362-38-2 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F6475-3302-4mg
1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-phenylethyl)piperazine
2034362-38-2 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F6475-3302-20mg
1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-phenylethyl)piperazine
2034362-38-2 90%+
20mg
$99.0 2023-07-05
Life Chemicals
F6475-3302-30mg
1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-phenylethyl)piperazine
2034362-38-2 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F6475-3302-25mg
1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-phenylethyl)piperazine
2034362-38-2 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F6475-3302-2mg
1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-phenylethyl)piperazine
2034362-38-2 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F6475-3302-40mg
1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-phenylethyl)piperazine
2034362-38-2 90%+
40mg
$140.0 2023-07-05

(4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone Related Literature

Additional information on (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

Comprehensive Overview of (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone (CAS No. 2034362-38-2)

The compound (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone, identified by CAS No. 2034362-38-2, represents a sophisticated small molecule with significant potential in medicinal chemistry and drug discovery. Its intricate structure combines a piperazine core with a tetrahydro-2H-pyran-4-yl ether-linked pyridine moiety, making it a compelling subject for researchers exploring novel bioactive compounds. This article delves into its molecular characteristics, synthetic pathways, and emerging applications, aligning with current trends in AI-driven drug design and fragment-based screening.

In recent years, the demand for highly selective kinase inhibitors and GPCR modulators has surged, driven by advancements in precision medicine. The structural features of 2034362-38-2—particularly its phenethylpiperazine and pyridinyl methanone groups—suggest potential interactions with neurotransmitter receptors, a hot topic in neuropharmacology and psychiatric drug development. Computational studies highlight its favorable lipophilicity (LogP) and hydrogen-bonding capacity, key metrics in ADMET prediction models widely discussed in bioinformatics forums.

Synthetic routes to 2034362-38-2 often involve Pd-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) to attach the tetrahydro-2H-pyran-4-yl group to the pyridine scaffold. Researchers optimizing such protocols frequently search for green chemistry alternatives or microwave-assisted synthesis techniques, reflecting broader industry shifts toward sustainable lab practices. Analytical characterization via LC-MS and NMR confirms its purity, a critical step given rising interest in QC/QA automation in pharma.

The compound’s drug-likeness aligns with Lipinski’s Rule of Five, a recurring theme in virtual screening queries. Its pyridine-ether linkage may enhance metabolic stability compared to traditional analogs, addressing common pitfalls in prodrug design. Preclinical studies could explore its potential in neuroinflammatory pathways or ion channel modulation, areas gaining traction due to links with neurodegenerative diseases—a top search term in biomedical databases.

From a commercial perspective, 2034362-38-2 is cataloged by specialty suppliers focusing on pharmaceutical intermediates. Sourcing inquiries often emphasize batch-to-batch consistency and scalability, underscoring the need for robust process chemistry documentation. Regulatory compliance with REACH and GMP standards is another frequent concern among buyers navigating global supply chain complexities.

Future research may investigate 2034362-38-2’s role in polypharmacology strategies, where multi-target compounds are engineered to improve therapeutic efficacy. Such approaches dominate discussions in systems biology conferences and AI-augmented drug discovery platforms. Collaborative studies integrating cryo-EM or X-ray crystallography could elucidate its binding modes, addressing FAQs about structure-activity relationships (SAR) in online scientific communities.

In summary, (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone exemplifies the convergence of rational drug design and cutting-edge synthetic methodologies. Its versatility positions it as a valuable tool for addressing unmet medical needs, resonating with contemporary searches for next-generation therapeutics and personalized medicine solutions.

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